molecular formula C20H23NO4 B050302 Litseglutine B CAS No. 25368-01-8

Litseglutine B

Cat. No. B050302
CAS RN: 25368-01-8
M. Wt: 341.4 g/mol
InChI Key: MMPSCNRRQGVBGG-ZDUSSCGKSA-N
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Description

The synthesis and analysis of complex natural products often involve biomimetic sequences, structural reassignment, and innovative synthetic methodologies to elucidate their molecular structures, chemical reactions, and properties. For instance, the biomimetic total synthesis of litseaverticillols showcases the intricate nature of synthesizing natural compounds with unique structural features (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Synthesis Analysis

Synthesis of complex molecules often utilizes biomimetic strategies, demonstrating the efficiency of nature-inspired pathways. For example, the total synthesis of litseaverticillols involved a [4 + 2]-initiated reaction cascade and an ene reaction with singlet oxygen as key steps (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Molecular Structure Analysis

The structural elucidation and reassignment of natural products are crucial steps in understanding their biological functions and synthesizing them efficiently. This process often involves reevaluating previously determined structures and confirming them through synthetic achievement (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Scientific Research Applications

  • Discovery and Structural Analysis :

    • A study titled "Two New Aporphine Alkaloids from Litsea glutinosa" reported the isolation of two new aporphine alkaloids, namely litseglutine A and B, from the BuOH extract of the leaves and twigs of Litsea glutinosa. The structure of litseglutine B has been elucidated based on spectra analysis as 1,10,11-trimethoxyaporphin-2-ol. Such chemical analysis is crucial for understanding the chemical composition and potential applications of the compound in scientific research (Yang et al., 2005).
  • Chemical Constituents of Related Species :

    • In another study focusing on "Chemical constituents of Litsea lancifolia", litseglutine A was also isolated and identified along with other compounds. While this study does not directly discuss Litseglutine B, it contributes to the broader understanding of the chemical profiles of Litsea species and the potential for various compounds, including Litseglutine B, to be used in scientific research (Li, 2008).
  • Potential Biomedical Applications :

    • Although not directly referencing Litseglutine B, studies on similar compounds like β-glucosidases and other alkaloids suggest potential applications in areas such as biofuel production, biomedical research, and pharmaceutical development. For instance, genetic modification has been used to enhance β-glucosidase production for biofuel applications, indicating a potential route for the application of related compounds like Litseglutine B (Singhania et al., 2017).

properties

IUPAC Name

(6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSCNRRQGVBGG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Litseglutine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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